2-Methoxy-2-methyl-1,3-dioxolane
Overview
Description
2-Methoxy-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C5H10O3. It is a colorless liquid with a sweet odor and is known for its stability and low volatility. This compound is part of the dioxolane family, which are cyclic acetals commonly used as solvents and intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-2-methyl-1,3-dioxolane can be synthesized through the acetalization of acetone with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Reactants: Acetone and methanol.
Catalyst: A Brönsted or Lewis acid such as p-toluenesulfonic acid or sulfuric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the equilibrium towards the formation of the acetal.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. Continuous removal of water using a Dean-Stark apparatus or molecular sieves is employed to enhance yield. The reaction mixture is typically heated to maintain the reflux and ensure complete conversion of the reactants.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, it can hydrolyze back to acetone and methanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Hydrolysis: Acetone and methanol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a solvent and protecting group for carbonyl compounds in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-methyl-1,3-dioxolane primarily involves its role as a protecting group for carbonyl compounds. It forms stable cyclic acetals with aldehydes and ketones, preventing them from undergoing unwanted reactions during synthetic processes. The formation and cleavage of these acetals are typically catalyzed by acids, which facilitate the reversible transformation between the acetal and the carbonyl compound.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the methoxy and methyl groups.
2-Methyl-1,3-dioxolane: Similar structure but lacks the methoxy group.
2-Methoxy-1,3-dioxolane: Lacks the methyl group compared to 2-Methoxy-2-methyl-1,3-dioxolane.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl groups, which confer specific chemical properties such as increased stability and reactivity in certain reactions. This makes it particularly useful as a protecting group and intermediate in organic synthesis.
Properties
IUPAC Name |
2-methoxy-2-methyl-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(6-2)7-3-4-8-5/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWJJSGESLDGKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455655 | |
Record name | 2-methoxy-2-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19798-71-1 | |
Record name | 2-methoxy-2-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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